(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene
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Overview
Description
(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene is a diterpenoid. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Structural Studies
Phenalene derivatives have been a subject of interest in synthetic and structural chemistry. For instance, Akhmedov et al. (1998) explored the synthesis and thermal rearrangements of phenalene with chromium tricarbonyl complexes, revealing insights into molecular geometry and isomeric formations. This study highlights the potential of phenalene derivatives in organometallic chemistry and their thermal properties (Akhmedov et al., 1998).
Computational Investigations
Theoretical studies have also been conducted on phenalene isomers. Zoellner and Zoellner (2008) performed Hartree–Fock and density functional computational investigations to understand the singlet and triplet states of various phenalene isomers. Their work contributes to the theoretical understanding of the electronic structure of these compounds (Zoellner & Zoellner, 2008).
Crystal Structure Analysis
Crystal structure analysis of phenalene derivatives has been another area of focus. Carvalho et al. (2008) studied the hemiacetal structure derived from Salvinorin A, a phenalene derivative, providing insights into its spatial arrangement and hydrogen bonding patterns (Carvalho et al., 2008).
Synthetic Methodologies
Haynes et al. (1999) described an improved preparation method for a phenalene precursor, demonstrating the utility of phenalene derivatives in synthetic organic chemistry (Haynes et al., 1999).
properties
Molecular Formula |
C21H31N |
---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene |
InChI |
InChI=1S/C21H31N/c1-13(2)11-16-12-15(4)17-9-10-21(5,22-6)18-8-7-14(3)19(16)20(17)18/h15-20H,1,3,7-12H2,2,4-5H3/t15-,16+,17+,18+,19-,20+,21-/m0/s1 |
InChI Key |
IHQUZDWCMMAOFI-YMJVXHRNSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]2[C@@H]3[C@@H]1CC[C@]([C@@H]3CCC2=C)(C)[N+]#[C-])CC(=C)C |
Canonical SMILES |
CC1CC(C2C3C1CCC(C3CCC2=C)(C)[N+]#[C-])CC(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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